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Abstract
LAQ824, also known as Dacinostat, is a potent, second-generation, pan-histone deacetylase

(HDAC) inhibitor belonging to the cinnamic acid hydroxamate class. Its discovery stemmed

from a systematic medicinal chemistry effort to develop novel, well-tolerated, and efficacious

anticancer agents. Preclinical studies have demonstrated its ability to induce cell cycle arrest,

apoptosis, and inhibit tumor growth across a range of hematologic and solid tumor models. A

key feature of LAQ824's mechanism is the induction of hyperacetylation in both histone and

non-histone proteins, notably the molecular chaperone Heat Shock Protein 90 (HSP90),

leading to the degradation of multiple oncogenic client proteins. Phase I clinical trials have

established its safety profile and recommended dose for further studies, confirming its

pharmacodynamic effects in patients. This technical guide provides a comprehensive overview

of the discovery, mechanism of action, preclinical and clinical development of LAQ824.

Discovery and Optimization
The journey to LAQ824 began with screening natural products that induced the expression of

the cyclin-dependent kinase inhibitor p21(waf1), a key regulator of cell cycle progression.[1]

This cell-based screen identified potent HDAC inhibitors like trapoxin B and trichostatin A.[1] A

parallel effort focused on synthetic compounds, starting with simple structures and evolving

through systematic structural exploration.[1]
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A key breakthrough was the identification of the cinnamyl hydroxamic acid NVP-LAK974 from

the Novartis compound archive.[1] While possessing good enzymatic and cellular potency,

NVP-LAK974 suffered from poor in vivo efficacy.[1] This prompted a focused medicinal

chemistry program to optimize the cinnamyl hydroxamate scaffold. This effort culminated in the

synthesis of NVP-LAQ824, which distinguished itself with a superior profile of tolerability,

potency, and significant in vivo antitumor activity in xenograft models.[1][2]

Mechanism of Action
LAQ824 exerts its anticancer effects through a multi-faceted mechanism of action, primarily

centered on the inhibition of class I and class II histone deacetylases. This inhibition leads to

the accumulation of acetyl groups on both histone and non-histone protein targets.

Histone Hyperacetylation and Transcriptional Regulation
As a pan-HDAC inhibitor, LAQ824 prevents the removal of acetyl groups from the lysine

residues of histones H3 and H4.[2][3] This hyperacetylation leads to a more relaxed chromatin

structure, allowing for the transcriptional activation of previously silenced genes, including

tumor suppressor genes. A prime example is the transcriptional activation of the CDKN1A

gene, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases.[2][4][5][6]

The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase, and contributes to

the antiproliferative effects of LAQ824.[2][3]

Non-Histone Protein Targets: The Role of HSP90
A distinguishing feature of LAQ824 is its effect on non-histone proteins, particularly the

molecular chaperone HSP90. LAQ824 treatment leads to the hyperacetylation of HSP90,

which disrupts its chaperone function.[7][8][9] This inhibition prevents HSP90 from stabilizing its

numerous "client" proteins, many of which are critical oncoproteins involved in cell growth,

proliferation, and survival, such as Bcr-Abl and Raf-1.[8][9][10] The subsequent degradation of

these client proteins via the proteasome pathway is a key contributor to LAQ824's potent

antitumor activity.[10] The inhibition of HSP90 is often accompanied by a compensatory

increase in the expression of HSP72, serving as a molecular signature of this off-target effect.

[7][11][12]

Induction of Apoptosis
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LAQ824 selectively induces apoptosis in cancer cells while largely sparing normal cells.[2][3]

[13] This selective induction of cell death is mediated through the mitochondrial pathway.[13]

Treatment with LAQ824 leads to the increased expression and activity of pro-apoptotic proteins

like caspase 9 and Apaf1, and promotes the release of mitochondrial factors such as

cytochrome c and AIF (Apoptosis-Inducing Factor).[13] Furthermore, LAQ824-induced

apoptosis involves the activation of the caspase cascade, culminating in the cleavage of poly

(ADP-ribose) polymerase (PARP).[6]

Signaling Pathways
The antitumor activity of LAQ824 involves the modulation of several critical signaling pathways.

The primary pathway involves HDAC inhibition leading to p21 induction, retinoblastoma protein

(Rb) hypophosphorylation, and subsequent cell cycle arrest and apoptosis. Additionally, the

inhibition of the HSP90 chaperone cycle represents a crucial parallel pathway. More recent

studies have also indicated that LAQ824 can activate the Notch signaling pathway in

hematopoietic and solid tumor cells, which may have implications for combination therapies.

[14][15][16]
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Caption: LAQ824 Mechanism of Action Pathway.
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Caption: Inhibition of the HSP90 Chaperone Cycle by LAQ824.

Preclinical Data
LAQ824 has demonstrated significant antitumor activity in a wide array of preclinical models,

both in vitro and in vivo.

In Vitro Activity
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LAQ824 is a potent inhibitor of HDAC enzymatic activity with an IC50 value of approximately 32

nM.[4] It selectively inhibits the growth of various cancer cell lines at submicromolar

concentrations, while requiring higher concentrations to affect normal fibroblasts.[2][4] The

compound has shown potent activity against cell lines derived from multiple myeloma, myeloid

leukemia, colon cancer, lung cancer, and breast cancer.[4][7][9][17]

Table 1: In Vitro Potency of LAQ824 in Cancer Cell Lines

Cell Line Cancer Type Parameter Value Reference

HCT116 Colon Cancer IC50 0.01 µM [4]

H1299
Non-small Cell

Lung Cancer
IC50 0.15 µM [4]

Multiple

Myeloma

(MM.1S)

Multiple

Myeloma
IC50 (24h) ~100 nM [6]

-
General HDAC

Inhibition
IC50 32 nM [4]

-
p21 Promoter

Activation
AC50 0.30 µM [4]

In Vivo Efficacy
The in vitro activity of LAQ824 translates to significant antitumor effects in vivo. In a human

colon tumor (HCT116) xenograft model, LAQ824 produced dose-dependent inhibitory effects

on tumor growth.[4][5] It has also demonstrated efficacy in murine models of leukemia and

multiple myeloma, leading to a significant prolongation of survival in treated mice compared to

controls.[5][17][18]

In vivo studies confirmed the mechanism of action, showing that LAQ824 treatment leads to

the hyperacetylation of histone H4 in tumors. Furthermore, the biological activity of LAQ824 in

vivo has been successfully monitored non-invasively using 3′-deoxy-3′-[18F]fluorothymidine

positron emission tomography ([18F]FLT-PET), which measures changes in thymidine kinase 1

(TK1), a downstream target regulated by the LAQ824-p21-Rb pathway.[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.selleckchem.com/products/LAQ824(NVP-LAQ824).html
https://pubmed.ncbi.nlm.nih.gov/14744786/
https://www.selleckchem.com/products/LAQ824(NVP-LAQ824).html
https://www.selleckchem.com/products/LAQ824(NVP-LAQ824).html
https://aacrjournals.org/clincancerres/article/14/20/6663/73133/Phase-I-Pharmacokinetic-and-Pharmacodynamic-Study
https://www.caymanchem.com/product/16427/laq824
https://pubmed.ncbi.nlm.nih.gov/15496979/
https://www.selleckchem.com/products/LAQ824(NVP-LAQ824).html
https://www.selleckchem.com/products/LAQ824(NVP-LAQ824).html
https://pubmed.ncbi.nlm.nih.gov/12816865/
https://www.selleckchem.com/products/LAQ824(NVP-LAQ824).html
https://www.selleckchem.com/products/LAQ824(NVP-LAQ824).html
https://www.selleckchem.com/products/LAQ824(NVP-LAQ824).html
https://aacrjournals.org/cancerres/article/66/15/7621/525904/In-vivo-Biological-Activity-of-the-Histone
https://aacrjournals.org/cancerres/article/66/15/7621/525904/In-vivo-Biological-Activity-of-the-Histone
https://pubmed.ncbi.nlm.nih.gov/15496979/
https://hdacis.com/dacinostat.html
https://pubmed.ncbi.nlm.nih.gov/16885362/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: In Vivo Activity of LAQ824 in HCT116 Xenograft Model

Treatment Group Dose Outcome Reference

LAQ824 5 mg/kg

Significant decrease

in tumor [18F]FLT

uptake

LAQ824 25 mg/kg

Significant, dose-

dependent decrease

in tumor [18F]FLT

uptake

LAQ824 100 mg/kg
Inhibitory effects on

tumor growth
[4]

Clinical Development
Based on its promising preclinical profile, LAQ824 advanced into Phase I clinical trials for

patients with advanced solid tumors and hematologic malignancies.

Phase I Study Design
A key Phase I, open-label, dose-escalating study was conducted to determine the safety,

tolerability, maximum tolerated dose (MTD), and the pharmacokinetic-pharmacodynamic profile

of LAQ824.[7][11][12] The drug was administered as a 3-hour intravenous infusion on days 1,

2, and 3 of a 21-day cycle.[7][11][12] Dose escalation followed a modified continual

reassessment method.[7][11]

Clinical Findings
A total of 39 patients were treated across seven dose levels ranging from 6 to 100 mg/m².[7]

[11][12] The most common dose-limiting toxicities (DLTs) included transaminitis, fatigue, atrial

fibrillation, raised serum creatinine, and hyperbilirubinemia.[7][11][12]

Pharmacokinetic analysis showed that the area under the plasma concentration curve (AUC)

increased proportionally with the dose.[7][11][12] The median terminal half-life of LAQ824

ranged from 8 to 14 hours.[7][11][12]
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Table 3: Summary of Phase I Pharmacokinetic Parameters for LAQ824

Dose Level (mg/m²)
Mean AUC₀₋₂₄ on
Day 1 (ng·h/mL)

Median Terminal
Half-life (hours)

Reference

6 240.6 8 - 14 [8]

72 2721.7 8 - 14 [8]

Pharmacodynamic studies on peripheral blood mononuclear cells (PBMCs) and tumor biopsies

confirmed target engagement.[7][11] A consistent accumulation of acetylated histones was

observed post-treatment starting at the 24 mg/m² dose level.[7][11][12] At higher doses,

changes consistent with HSP90 inhibition, such as modulation of HSP90 client proteins and

increased HSP72 levels, were also observed.[7][11]

While no objective responses were documented in this trial, three patients experienced stable

disease for up to 14 months.[7][11][12] Based on the safety and pharmacodynamic data, future

efficacy trials were recommended to evaluate doses in the range of 24 to 72 mg/m².[7][11][12]

Key Experimental Protocols
The development of LAQ824 relied on a series of standard and specialized assays to

determine its potency, mechanism, and efficacy.

HDAC Inhibition Assay
Objective: To determine the in vitro potency of LAQ824 against HDAC enzymes.

Methodology:

HDAC enzymes are partially purified from cell lysates (e.g., H1299 cells) using ion-

exchange chromatography.[4]

The enzymatic reaction is typically conducted in a 96-well plate format.

The purified enzyme is incubated with a fluorogenic or radiolabeled acetylated substrate in

the presence of varying concentrations of LAQ824.
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After a set incubation period, a developing solution (e.g., containing a protease like trypsin

for fluorogenic substrates) is added to stop the reaction and generate a signal.

The signal (fluorescence or radioactivity) is measured, which is proportional to the HDAC

activity.

Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50

value.

Cell Proliferation Assay (MTS/MTT)
Objective: To measure the antiproliferative effect of LAQ824 on cancer cell lines.

Methodology:

Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10⁴

cells/well) and allowed to adhere overnight.[20]

The following day, the culture medium is replaced with fresh medium containing serial

dilutions of LAQ824. Control wells receive vehicle only.

Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).

At the end of the incubation, a solution of MTS (or MTT) reagent is added to each well.

The plates are incubated for 1-4 hours to allow viable cells to convert the tetrazolium salt

into a colored formazan product.

The absorbance of the formazan product is measured using a microplate reader at the

appropriate wavelength.

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values

are calculated.

Western Blot Analysis for Pharmacodynamic Markers
Objective: To assess the effect of LAQ824 on target proteins and downstream signaling

molecules.
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Methodology:

Cells or tissues (e.g., PBMCs from patients, tumor biopsies) are lysed in a suitable buffer

(e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][21]

Protein concentration in the lysates is determined using a standard assay (e.g., BCA

assay).

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum

albumin) to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for the proteins of interest

(e.g., acetylated-Histone H3/H4, p21, HSP72, HSP90 client proteins, β-actin as a loading

control).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system and imaged. Densitometry can be used for semi-quantitative analysis.

Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of LAQ824.

Methodology:

Human cancer cells (e.g., HCT116) are harvested and injected subcutaneously into the

flank of immunocompromised mice (e.g., athymic nu/nu mice).[4][22]

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment and control (vehicle) groups.
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LAQ824 is administered according to a predefined schedule and route (e.g., daily

intraperitoneal or intravenous injection).

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

Animal body weight and general health are monitored as indicators of toxicity.

At the end of the study, mice are euthanized, and tumors may be excised for further

analysis (e.g., Western blotting, immunohistochemistry).
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Caption: General Preclinical Development Workflow for LAQ824.
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Conclusion
LAQ824 (Dacinostat) is a potent, structurally novel HDAC inhibitor that has undergone a

rigorous discovery and development process. Its unique dual mechanism, involving both direct

epigenetic modulation through histone hyperacetylation and indirect oncogenic pathway

disruption via HSP90 inhibition, makes it a compelling anticancer agent. Preclinical studies

have consistently demonstrated its efficacy in various cancer models. Phase I clinical trials

have established a manageable safety profile and confirmed its biological activity in patients at

well-tolerated doses. The journey of LAQ824 from a rational drug design concept to a clinical-

stage compound provides a valuable blueprint for the development of targeted epigenetic

therapies. Further clinical investigation, particularly in combination with other anticancer agents,

will be crucial to fully define its therapeutic potential in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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